molecular formula C6H5BrClN B047225 3-Bromo-5-(chloromethyl)pyridine CAS No. 120277-69-2

3-Bromo-5-(chloromethyl)pyridine

Cat. No. B047225
M. Wt: 206.47 g/mol
InChI Key: NLPHAZLCNNDGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221793B2

Procedure details

(5-Bromopyridin-3-yl)methanol (XLV) (1.54 g, 8.2 mmol) was treated with 4M HCl in dioxane (10 mL) at 0° C. and then evaporated. The residue was dissolved in SOCl2 (4 mL) and refluxed for 2 hrs. The SOCl2 was removed and the residue was triturated with hexane to produce HCl salt of 3-bromo-5-(chloromethyl)pyridine (XLVI) as a brown solid (1.30 g, 5.4 mmol, 66% yield). The product was used without further purification. ESIMS found for C6H5BrClN m/z 206 (M+H).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8]O)[CH:5]=[N:6][CH:7]=1.[ClH:10]>O1CCOCC1>[ClH:10].[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([CH2:8][Cl:10])[CH:3]=1

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in SOCl2 (4 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The SOCl2 was removed
CUSTOM
Type
CUSTOM
Details
the residue was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
BrC=1C=NC=C(C1)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.4 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.